molecular formula C31H32O3Sn B114207 Triphenyltin 3,5-diisopropylsalicylate CAS No. 143716-16-9

Triphenyltin 3,5-diisopropylsalicylate

Cat. No. B114207
CAS RN: 143716-16-9
M. Wt: 571.3 g/mol
InChI Key: SZGSZYHIADMUDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyltin 3,5-diisopropylsalicylate, commonly known as TPTD, is a synthetic organic compound with a molecular formula of C32H36O4Sn. It is a highly potent fungicide and is widely used in agriculture to protect crops from fungal infections. TPTD is also used in the treatment of various skin diseases and as an antifouling agent in marine paints.

Scientific Research Applications

TPTD has been extensively studied for its antifungal properties. It has been found to be highly effective against a wide range of fungal species, including those that are resistant to other fungicides. TPTD has also been studied for its potential use in the treatment of various skin diseases, such as psoriasis and eczema. Additionally, TPTD has been investigated for its antitumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of TPTD involves the inhibition of fungal cell wall synthesis. TPTD binds to chitin synthase, an enzyme that is essential for the production of chitin, a major component of the fungal cell wall. This leads to the disruption of the cell wall structure, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
TPTD has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. TPTD has also been shown to affect the activity of various enzymes, including those involved in the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPTD is its high potency against a wide range of fungal species. This makes it an attractive option for use in agricultural settings. However, TPTD is also highly toxic to non-target organisms, including humans. This limits its use in certain applications, such as in marine paints. Additionally, TPTD is relatively expensive to produce, which may limit its use in some laboratory settings.

Future Directions

There are several future directions for research on TPTD. One area of interest is the development of more targeted fungicides that are less toxic to non-target organisms. Another area of research is the investigation of the potential use of TPTD in the treatment of various skin diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPTD and its potential impact on human health.
Conclusion:
In conclusion, TPTD is a highly potent fungicide with a range of scientific research applications. Its mechanism of action involves the inhibition of fungal cell wall synthesis, and it has been shown to have a range of biochemical and physiological effects. While TPTD has several advantages, including its high potency, it also has limitations, such as its toxicity to non-target organisms. Future research on TPTD will focus on developing more targeted fungicides and investigating its potential use in the treatment of various skin diseases.

Synthesis Methods

TPTD can be synthesized by the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is a white crystalline powder that is highly soluble in organic solvents.

properties

CAS RN

143716-16-9

Product Name

Triphenyltin 3,5-diisopropylsalicylate

Molecular Formula

C31H32O3Sn

Molecular Weight

571.3 g/mol

IUPAC Name

triphenylstannyl 2-hydroxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1

InChI Key

SZGSZYHIADMUDS-UHFFFAOYSA-M

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

synonyms

TPT-DPS
triphenyltin 3,5-diisopropylsalicylate

Origin of Product

United States

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